molecular formula C15H24O3S B14428708 Hexyl 2,4,6-trimethylbenzene-1-sulfonate CAS No. 82965-02-4

Hexyl 2,4,6-trimethylbenzene-1-sulfonate

Cat. No.: B14428708
CAS No.: 82965-02-4
M. Wt: 284.4 g/mol
InChI Key: KCCXOWQDWKFJDE-UHFFFAOYSA-N
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Description

Hexyl 2,4,6-trimethylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by a hexyl group attached to a benzene ring substituted with three methyl groups and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl 2,4,6-trimethylbenzene-1-sulfonate can be synthesized through a sulfonation reaction. The process typically involves the reaction of 2,4,6-trimethylbenzene (mesitylene) with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group. The resulting sulfonic acid is then esterified with hexanol to form the desired sulfonate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexyl 2,4,6-trimethylbenzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

    Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinates or thiols.

Scientific Research Applications

Hexyl 2,4,6-trimethylbenzene-1-sulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfonate derivatives.

    Biology: The compound can be employed in studies involving sulfonate metabolism and enzyme interactions.

    Industry: It is used in the formulation of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hexyl 2,4,6-trimethylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, influencing their activity and function. The hexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Hexyl benzene-1-sulfonate: Lacks the methyl groups on the benzene ring, resulting in different chemical properties.

    2,4,6-Trimethylbenzene-1-sulfonate: Does not have the hexyl group, affecting its solubility and reactivity.

    Hexyl toluene-4-sulfonate: Has a single methyl group on the benzene ring, leading to variations in its chemical behavior.

Uniqueness

Hexyl 2,4,6-trimethylbenzene-1-sulfonate is unique due to the presence of both the hexyl group and the three methyl groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced hydrophobicity and specific reactivity patterns, making it valuable for various applications.

Properties

CAS No.

82965-02-4

Molecular Formula

C15H24O3S

Molecular Weight

284.4 g/mol

IUPAC Name

hexyl 2,4,6-trimethylbenzenesulfonate

InChI

InChI=1S/C15H24O3S/c1-5-6-7-8-9-18-19(16,17)15-13(3)10-12(2)11-14(15)4/h10-11H,5-9H2,1-4H3

InChI Key

KCCXOWQDWKFJDE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOS(=O)(=O)C1=C(C=C(C=C1C)C)C

Origin of Product

United States

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